

In-Depth Technical Guide: Thermodynamic Data for Isopropyl Hydrogen Sulphate Formation

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Compound of Interest

Compound Name: *Isopropyl hydrogen sulphate*

Cat. No.: *B037201*

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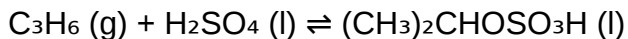
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of **isopropyl hydrogen sulphate**. Due to the limited availability of direct experimental data for certain thermodynamic properties of the product, this guide combines experimentally determined values with computationally estimated data to offer a more complete profile. Detailed methodologies for the cited experiments, where available, and generalized protocols are also provided.

Reaction Overview

Isopropyl hydrogen sulphate ((CH₃)₂CHOSO₃H) is an alkyl sulfate ester typically formed through the electrophilic addition of sulfuric acid to propene. This reaction is of interest in various chemical synthesis processes.

Reaction:



Thermodynamic Data

The thermodynamic properties of the formation of **isopropyl hydrogen sulphate** are summarized below. The data includes experimentally determined enthalpy of reaction and thermodynamic properties of the reactants obtained from established databases, alongside

estimated properties for **isopropyl hydrogen sulphate** calculated using the Joback group contribution method.

Experimental Data

The sole experimentally determined thermodynamic value found in the literature for the formation of **isopropyl hydrogen sulphate** is the enthalpy of reaction.

Table 1: Experimental Enthalpy of Reaction for **Isopropyl Hydrogen Sulphate** Formation

Parameter	Value	Units	Phase	Reference
Enthalpy of Reaction ($\Delta_r H^\circ$)	-38.0 ± 0.8	kJ/mol	Liquid	Entelis, Korovina, et al., 1960[1]

Thermodynamic Properties of Reactants

The following table presents the standard thermodynamic properties of the reactants, propene and sulfuric acid, which are essential for thermodynamic calculations.

Table 2: Standard Thermodynamic Properties of Reactants (at 298.15 K and 1 bar)

Compound	Formula	Phase	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	S° (J/mol·K)	Source
Propene	C ₃ H ₆	Gas	20.41	62.72	267.05	NIST WebBook
Sulfuric Acid	H ₂ SO ₄	Liquid	-813.99	-690.00	156.9	NIST WebBook

Estimated Thermodynamic Properties of Isopropyl Hydrogen Sulphate

Direct experimental data for the standard enthalpy of formation ($\Delta_f H^\circ$), standard Gibbs free energy of formation ($\Delta_f G^\circ$), and standard molar entropy (S°) of **isopropyl hydrogen sulphate**

are not readily available in the literature. Therefore, these properties have been estimated using the Joback group contribution method.^[2]

Disclaimer: The Joback method is an estimation technique and the provided values may have a degree of inaccuracy. They should be used with an understanding of this limitation. The group contribution for the sulfate ester group (-OSO₂O- as part of a larger structure) is not commonly tabulated and has been estimated based on contributions for similar sulfur-oxygen functional groups, which may increase the uncertainty of the results.

Table 3: Estimated Thermodynamic Properties of **Isopropyl Hydrogen Sulphate** (at 298.15 K)

Parameter	Estimated Value	Units
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-831.58	kJ/mol
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-665.28	kJ/mol
Standard Molar Entropy (S°)	358.93	J/mol·K

Experimental Protocols

Determination of Enthalpy of Reaction (Specific)

The experimental value for the enthalpy of reaction cited from Entelis, Korovina, et al. (1960) was determined for the absorption of propylene into a sulfuric acid-water system.^[1]

Unfortunately, the full text of this publication, originally in Russian, is not widely accessible, preventing a detailed reproduction of the specific experimental protocol used. The method is cited as "Eqk," suggesting it was derived from equilibrium measurements at different temperatures.

Generalized Calorimetric Protocol for Gas-Liquid Reaction

A generalized experimental protocol for determining the enthalpy of a gas-liquid reaction, such as the formation of **isopropyl hydrogen sulphate**, using a reaction calorimeter is outlined below.

Objective: To measure the heat evolved or absorbed during the reaction of propene gas with liquid sulfuric acid to determine the enthalpy of reaction ($\Delta_r H^\circ$).

Apparatus:

- **Reaction Calorimeter:** A well-insulated vessel equipped with a stirrer, temperature probe (e.g., a high-precision thermistor or platinum resistance thermometer), a gas inlet tube, and a system for calibrating the heat capacity of the calorimeter.
- **Gas Flow Control:** A mass flow controller to accurately measure and control the flow rate of propene gas.
- **Thermostating System:** A circulating bath to maintain the initial temperature of the calorimeter and reactants.
- **Data Acquisition System:** To record temperature and gas flow data over time.

Procedure:

- **Calorimeter Calibration:**
 - The heat capacity of the calorimeter containing a known mass of sulfuric acid is determined. This is typically done by electrical calibration, where a known amount of electrical energy is supplied by a heater immersed in the liquid, and the resulting temperature rise is measured.
- **Reaction Measurement:**
 - A precise mass of concentrated sulfuric acid is placed in the reaction calorimeter.
 - The calorimeter is brought to the desired initial temperature (e.g., 298.15 K) using the thermostating system.
 - Once the temperature is stable, the data acquisition system is started to record the baseline temperature.
 - Propene gas is introduced into the sulfuric acid through the gas inlet tube at a constant, known flow rate. The gas should be bubbled through the liquid to ensure good mixing and

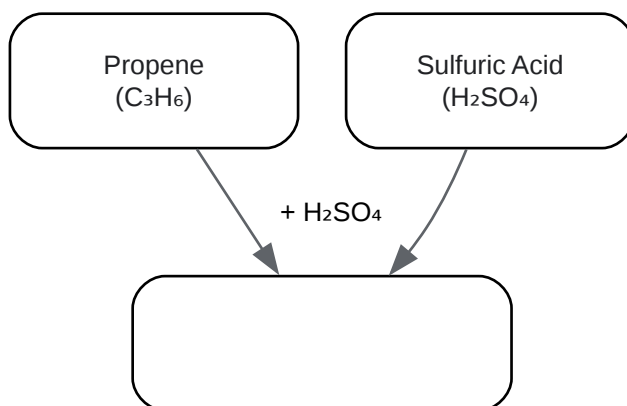
reaction.

- The temperature of the reaction mixture is continuously recorded. The reaction is exothermic, so a temperature increase is expected.
- The flow of propene is stopped after a sufficient amount has been added to produce a measurable temperature change, ensuring that propene is the limiting reactant.
- The temperature is monitored until it reaches a maximum and then starts to cool.
- Data Analysis:
 - The total heat evolved (q_{total}) during the reaction is calculated from the observed temperature change (ΔT), the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter.
 - Corrections for heat loss to the surroundings during the reaction are applied, often by extrapolating the cooling curve back to the time of mixing.
 - The number of moles of propene reacted is calculated from the flow rate and the duration of the gas addition.
 - The enthalpy of reaction ($\Delta_r H^\circ$) is then calculated by dividing the total corrected heat evolved by the number of moles of the limiting reactant (propene).

Diagrams

Reaction Pathway for Isopropyl Hydrogen Sulphate Formation

The following diagram illustrates the formation of **isopropyl hydrogen sulphate** from propene and sulfuric acid.

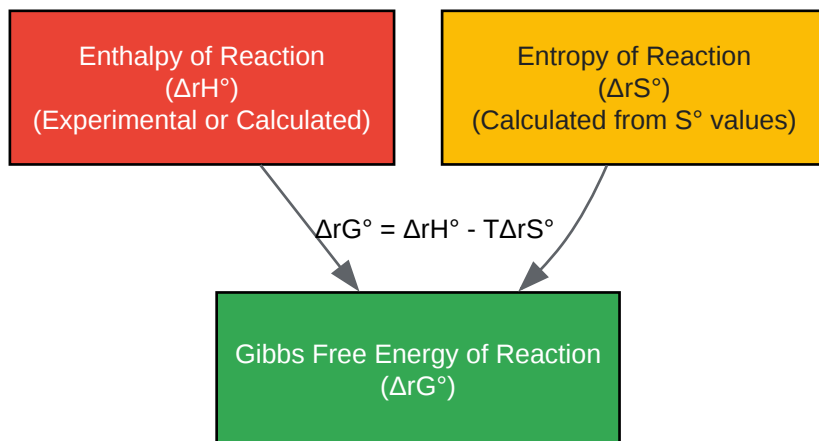


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Caption: Formation of **Isopropyl Hydrogen Sulphate**.

Logical Relationship of Thermodynamic Data

This diagram shows the logical flow for determining the Gibbs free energy of reaction from enthalpy and entropy data.



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Caption: Calculation of Gibbs Free Energy of Reaction.

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References

- 1. scribd.com [scribd.com]
- 2. Joback method - Wikipedia [en.wikipedia.org]
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